Cas no 1984165-29-8 (4-amino-1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid)

4-Amino-1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound featuring a pyrrole core substituted with an amino group, a methyl group, a pyridinyl moiety, and a carboxylic acid functionality. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it may serve as a key intermediate or scaffold. The presence of both amino and carboxylic acid groups enhances its reactivity, enabling further derivatization or conjugation. The pyridinyl substitution contributes to potential metal-binding properties, broadening its utility in coordination chemistry. Its well-defined molecular architecture makes it suitable for structure-activity relationship studies in drug discovery. The compound's stability and purity are critical for reproducible results in research settings.
4-amino-1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid structure
1984165-29-8 structure
商品名:4-amino-1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid
CAS番号:1984165-29-8
MF:C11H11N3O2
メガワット:217.223942041397
CID:5982173
PubChem ID:91900731

4-amino-1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 4-amino-1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid
    • 1H-Pyrrole-2-carboxylic acid, 4-amino-1-methyl-5-(2-pyridinyl)-
    • AKOS025142134
    • EN300-749019
    • 4-amino-1-methyl-5-pyridin-2-ylpyrrole-2-carboxylic acid
    • 1984165-29-8
    • インチ: 1S/C11H11N3O2/c1-14-9(11(15)16)6-7(12)10(14)8-4-2-3-5-13-8/h2-6H,12H2,1H3,(H,15,16)
    • InChIKey: KDJGQBADAPFGBP-UHFFFAOYSA-N
    • ほほえんだ: N1(C)C(C2=NC=CC=C2)=C(N)C=C1C(O)=O

計算された属性

  • せいみつぶんしりょう: 217.085126602g/mol
  • どういたいしつりょう: 217.085126602g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 272
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.5
  • トポロジー分子極性表面積: 81.1Ų

じっけんとくせい

  • 密度みつど: 1.36±0.1 g/cm3(Predicted)
  • ふってん: 458.7±45.0 °C(Predicted)
  • 酸性度係数(pKa): 3.53±0.41(Predicted)

4-amino-1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-749019-0.5g
4-amino-1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid
1984165-29-8 95.0%
0.5g
$1774.0 2025-03-10
Enamine
EN300-749019-10.0g
4-amino-1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid
1984165-29-8 95.0%
10.0g
$9781.0 2025-03-10
Enamine
EN300-749019-0.05g
4-amino-1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid
1984165-29-8 95.0%
0.05g
$605.0 2025-03-10
Enamine
EN300-749019-0.25g
4-amino-1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid
1984165-29-8 95.0%
0.25g
$1126.0 2025-03-10
Enamine
EN300-749019-0.1g
4-amino-1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid
1984165-29-8 95.0%
0.1g
$790.0 2025-03-10
Enamine
EN300-749019-1.0g
4-amino-1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid
1984165-29-8 95.0%
1.0g
$2276.0 2025-03-10
Enamine
EN300-749019-5.0g
4-amino-1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid
1984165-29-8 95.0%
5.0g
$6597.0 2025-03-10
Enamine
EN300-749019-2.5g
4-amino-1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid
1984165-29-8 95.0%
2.5g
$4458.0 2025-03-10

4-amino-1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid 関連文献

4-amino-1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acidに関する追加情報

Introduction to 4-amino-1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid (CAS No. 1984165-29-8)

4-amino-1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1984165-29-8, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrrole derivatives family, which is well-known for its broad spectrum of biological activities and potential therapeutic applications. The structural features of this molecule, including the presence of an amino group, a methyl group, and a pyridine substituent, contribute to its unique chemical properties and make it a valuable scaffold for drug discovery.

Thepyrrolecore of 4-amino-1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid is a privileged structure in medicinal chemistry, often serving as a key pharmacophore in the development of drugs targeting various diseases. Pyrrole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The specific arrangement of functional groups in this compound not only enhances its binding affinity to biological targets but also influences its metabolic stability and pharmacokinetic profile.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from pyrrole scaffolds. The introduction of nitrogen-containing heterocycles like pyridine into the pyrrole framework further expands the chemical space available for drug design. This modification can lead to enhanced solubility, improved bioavailability, and increased selectivity for biological targets. Thepyridin-2-ylsubstituent in 4-amino-1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid is particularly noteworthy, as it can participate in hydrogen bonding interactions with biological molecules, thereby strengthening the drug-target complex.

Theaminogroup at the 4-position of the pyrrole ring adds another layer of complexity to the molecule's interactions with biological systems. Amino groups are known to engage in various non-covalent interactions, including hydrogen bonding and ionic interactions, which can be crucial for achieving high binding affinity. Additionally, the presence of an amino group can influence the molecule's solubility and permeability across biological membranes, making it an important consideration in drug design.

Themethylgroup at the 1-position of the pyrrole ring may serve as a steric anchor, helping to stabilize the molecule's conformation in solution and in complex with biological targets. This can be particularly important for ensuring that the compound adopts an optimal orientation for binding to its intended target. Furthermore, the methyl group can influence the electronic properties of the molecule, which may affect its reactivity and interaction with other biomolecules.

Recent studies have highlighted the potential of 4-amino-1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid as a lead compound for developing novel therapeutic agents. For instance, researchers have explored its activity against various enzymes and receptors implicated in human diseases. The compound has shown promise in preclinical studies as a potential inhibitor of enzymes involved in cancer progression and inflammation. Additionally, its ability to interact with specific protein targets has led to investigations into its potential as an antimicrobial agent.

The synthesis of 4-amino-1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The synthesis typically begins with the preparation of a pyrrole derivative followed by functionalization at multiple positions using appropriate reagents. Advances in synthetic methodologies have made it possible to produce this compound efficiently on both laboratory and industrial scales.

The pharmacological evaluation of 4-amino-1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid has revealed several interesting properties that make it a promising candidate for further development. In vitro studies have demonstrated its ability to modulate the activity of enzymes such as kinases and proteases, which are often dysregulated in diseases like cancer and inflammatory disorders. Furthermore, preliminary animal studies have shown that this compound exhibits favorable pharmacokinetic properties when administered orally or intravenously.

TheCAS No. 1984165-29-8 provides a unique identifier for this compound, facilitating its recognition and differentiation from other similar molecules in scientific literature and databases. This standardized numbering system is essential for ensuring accurate communication among researchers and regulatory agencies involved in drug development.

In conclusion,4-amino-1-methyl--(pyridin--2--yl)--1H--pyrrole--2--carboxylic acid is a structurally complex and biologically active compound with significant potential as a therapeutic agent. Its unique combination of functional groups makes it an attractive scaffold for drug discovery efforts aimed at treating various human diseases. Ongoing research continues to explore its full therapeutic potential, paving the way for new treatments that could improve patient outcomes worldwide.

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